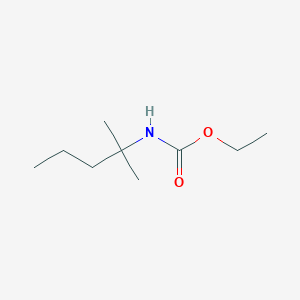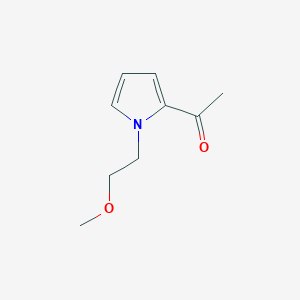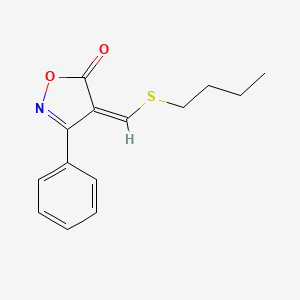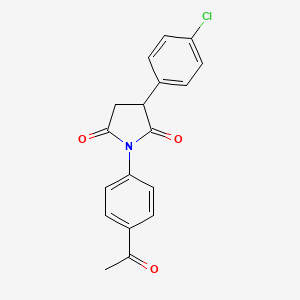
5-Oxazolecarboxamide, N-acetyl-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-4-methyloxazole-5-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-methyloxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an acetylated amine with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as methanol or tetrahydrofuran (THF) and catalysts like copper (I) or ruthenium (II) for cycloaddition reactions .
Industrial Production Methods
Industrial production of N-Acetyl-4-methyloxazole-5-carboxamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels.
化学反応の分析
Types of Reactions
N-Acetyl-4-methyloxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction may produce various reduced oxazole compounds.
科学的研究の応用
N-Acetyl-4-methyloxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-Acetyl-4-methyloxazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Isoxazole derivatives: Similar in structure but contain an additional nitrogen atom.
Thiazole derivatives: Contain sulfur instead of oxygen in the ring.
Imidazole derivatives: Contain two nitrogen atoms in the ring.
Uniqueness
N-Acetyl-4-methyloxazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both acetyl and carboxamide functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
62539-93-9 |
|---|---|
分子式 |
C7H8N2O3 |
分子量 |
168.15 g/mol |
IUPAC名 |
N-acetyl-4-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C7H8N2O3/c1-4-6(12-3-8-4)7(11)9-5(2)10/h3H,1-2H3,(H,9,10,11) |
InChIキー |
UJJAMBDUJUGPRL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC=N1)C(=O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


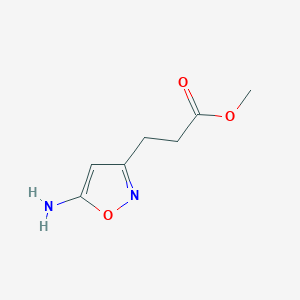
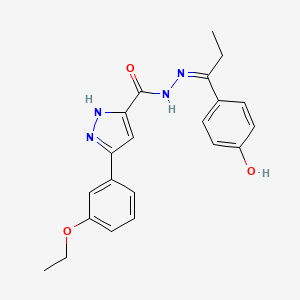


![2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one](/img/structure/B12882969.png)
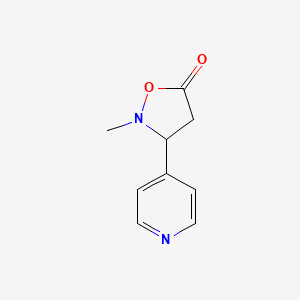
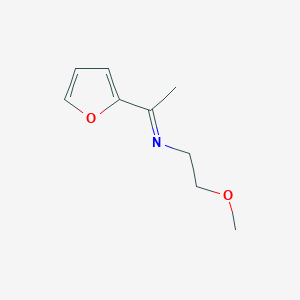

![2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12882997.png)

